(6-methoxy-1H-indol-2-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone
CAS No.: 2034578-60-2
Cat. No.: VC6697377
Molecular Formula: C19H20N4O4
Molecular Weight: 368.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034578-60-2 |
|---|---|
| Molecular Formula | C19H20N4O4 |
| Molecular Weight | 368.393 |
| IUPAC Name | (6-methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H20N4O4/c1-25-13-4-3-12-9-16(22-15(12)10-13)19(24)23-8-5-14(11-23)27-18-17(26-2)20-6-7-21-18/h3-4,6-7,9-10,14,22H,5,8,11H2,1-2H3 |
| Standard InChI Key | SKWZYSHTGDHCRW-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CN=C4OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features three distinct structural components:
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6-Methoxy-1H-indol-2-yl group: A bicyclic aromatic system with a methoxy substituent at the 6-position of the indole ring. Indole derivatives are widely recognized for their role in bioactive molecules, particularly in kinase inhibition and neurotransmitter modulation.
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Pyrrolidin-1-yl group: A five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives frequently serve as conformational rigidifiers in drug design, enhancing binding affinity to biological targets.
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3-Methoxypyrazin-2-yloxy substituent: A pyrazine ring substituted with a methoxy group at the 3-position, connected via an ether linkage to the pyrrolidine ring. Pyrazine derivatives are associated with antimicrobial and anticancer activities .
The methanone bridge (-CO-) links the indole and pyrrolidine groups, creating a planar carbonyl center that may influence electronic distribution and intermolecular interactions.
Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₉H₂₂N₄O₅ |
| Molecular weight | 386.41 g/mol |
| IUPAC name | (6-Methoxy-1H-indol-2-yl)-[3-(3-methoxypyrazin-2-yloxy)pyrrolidin-1-yl]methanone |
| Key functional groups | Methanone, indole, pyrrolidine, pyrazine, ether |
Note: Values derived from structural analysis due to absence of experimental data in reviewed sources.
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
Based on analogous compounds , the synthesis likely involves sequential coupling reactions:
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Indole segment preparation:
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Methoxylation of indole at the 6-position via Friedel-Crafts alkylation or nucleophilic aromatic substitution.
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Functionalization at the 2-position for subsequent methanone formation.
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Pyrrolidine-pyrazine segment synthesis:
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Introduction of the pyrazin-2-yloxy group to pyrrolidine through Mitsunobu or Ullmann coupling.
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Methoxylation of the pyrazine ring under basic conditions.
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Final assembly:
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Coupling of the indole and pyrrolidine fragments via a carbonyl bridge using Schlenk techniques or acid chloride intermediates.
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Challenges and Optimization
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Steric hindrance: The 3-methoxy group on pyrazine may complicate etherification reactions, necessitating protective group strategies.
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Regioselectivity: Ensuring proper orientation during indole functionalization requires careful catalyst selection.
Biological Activity Predictions
Target Hypothesis
Structural analogs suggest potential interactions with:
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Kinase enzymes: Indole-methanone derivatives demonstrate ATP-competitive binding in kinases such as JAK2 and CDK4/6.
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GPCRs: Pyrrolidine-containing compounds frequently target serotonin and dopamine receptors.
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Microbial enzymes: Pyrazine ethers exhibit inhibitory effects on bacterial dihydrofolate reductase .
Pharmacokinetic Considerations
| Parameter | Prediction | Rationale |
|---|---|---|
| Lipophilicity (LogP) | ~2.8 | Methoxy groups counterbalance pyrrolidine hydrophilicity |
| Solubility | Moderate aqueous | Polar carbonyl and ether linkages |
| Metabolic stability | CYP3A4 susceptibility | Methoxy groups prone to demethylation |
Comparative Analysis with Structural Analogs
Analog 1: (6-Methoxy-1H-indol-2-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone
| Feature | Query Compound | Analog 1 |
|---|---|---|
| Heterocycle | Pyrrolidine | Piperidine |
| Aromatic substituent | 3-Methoxypyrazine | Pyrimidine |
| Molecular weight | 386.41 g/mol | 352.39 g/mol |
| Reported activity | Hypothesized kinase inhibition | Anticancer (in vitro) |
Analog 2: (6-Methoxy-1H-indol-2-yl)-[5-(2-piperidin-1-yl-ethoxy)-1H-indol-2-yl]-methanone
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Key difference: Bis-indole structure vs. indole-pyrrolidine scaffold.
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Activity: Demonstrated serotonin receptor affinity (EC₅₀ = 120 nM) .
Research Gaps and Future Directions
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Synthetic validation: Requires experimental confirmation of proposed routes.
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In vitro profiling: Priority targets include kinase inhibition assays and antimicrobial screens.
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ADMET optimization: Structural modifications to enhance metabolic stability while retaining activity.
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